

Characterization of Violacein: An Application Note on NMR and Mass Spectrometry Analysis

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Dateline: SHANGHAI, CN – December 17, 2025 – This application note provides detailed protocols for the structural characterization of **violacein**, a violet pigment with a broad range of biological activities, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methodologies are essential for researchers in natural product chemistry, drug discovery, and biotechnology to unambiguously identify and quantify **violacein**.

Violacein, a bisindole alkaloid produced by various bacteria such as Chromobacterium violaceum, has garnered significant interest for its potential therapeutic applications, including antibacterial, antiviral, and antitumor properties. Accurate and reliable analytical methods are crucial for its study and development. This document outlines the key experimental procedures for the comprehensive spectroscopic analysis of **violacein**.

Overview of Analytical Workflow

The characterization of **violacein** involves a systematic workflow beginning with the extraction and purification of the compound, followed by structural elucidation and confirmation using NMR and MS techniques.



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Caption: Experimental workflow for violacein characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of **violacein**. ¹H and ¹³C NMR provide information on the chemical environment of individual protons and carbons, respectively.

Experimental Protocol: NMR Analysis

Sample Preparation:

Dissolve 5-10 mg of purified violacein in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).



- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is fully dissolved to achieve high-resolution spectra.

Instrument Parameters (400 MHz Spectrometer):

• ¹H NMR:

o Number of Scans (ns): 16

o Acquisition Time (aq): 3.4 s

o Relaxation Delay (d1): 1.0 s

o Spectral Width (sw): 20 ppm

• 13C NMR:

o Number of Scans (ns): 1024

o Acquisition Time (aq): 1.0 s

o Relaxation Delay (d1): 2.0 s

• Spectral Width (sw): 240 ppm

NMR Data Presentation

The following tables summarize the characteristic 1H and ^{13}C NMR chemical shifts for **violacein** recorded in DMSO-d₆.[1]

Table 1: ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
11.88	S	1H	NH-1'
10.72	S	1H	NH-1
10.60	S	1H	NH-5
9.33	S	1H	5'-OH
8.44	d (J=7.6 Hz)	1H	H-4
7.51	d (J=2.4 Hz)	1H	H-4'
7.15	t (J=7.6 Hz)	1H	H-6
6.99	t (J=7.6 Hz)	1H	H-5
6.88	d (J=7.6 Hz)	1H	H-7
6.75	dd (J=8.4, 2.4 Hz)	1H	H-6'
6.65	d (J=8.4 Hz)	1H	H-7'

Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO-d₆)[1]



Chemical Shift (δ) ppm	Assignment
175.5	C-2
152.9	C-5'
142.9	C-7a
139.1	C-3a'
131.6	C-7a'
130.2	C-3a
128.8	C-6
125.1	C-3
123.8	C-4
121.3	C-5
119.5	C-2'
118.8	C-4a
115.1	C-6'
112.5	C-7'
111.4	C-4'
109.8	C-7
105.2	C-3'

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of **violacein** and to study its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Experimental Protocol: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

- $\bullet~$ Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 μm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 15-20 minutes to elute the compound.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions (ESI-QTOF):

• Ionization Mode: Electrospray Ionization (ESI), positive.



• Capillary Voltage: 4.5 kV.

• Nebulizer Gas (N2): 2 L/min.[2]

• Drying Gas (Air): 10 L/min.[2]

• Desolvation Line Temperature: 250 °C.[2]

• Interface Temperature: 400 °C.[2]

• Mass Range (Full Scan): m/z 50-800.[2]

• Collision Energy (for MS/MS): Ranging from 20-40 eV.

Mass Spectrometry Data Presentation

Table 3: High-Resolution Mass Spectrometry Data for Violacein

lon	Calculated m/z	Observed m/z	Formula
[M+H]+	344.1030	344.1035	C ₂₀ H ₁₄ N ₃ O ₃ +

Table 4: Key MS/MS Fragmentation Ions of Violacein ([M+H]+ at m/z 344.1)

Fragment Ion (m/z)	Putative Structure/Loss
326.09	[M+H - H₂O]+
314.09	[M+H - CO] ⁺
286.09	[M+H - 2CO] ⁺
271.10	[M+H - CO - CH ₃ N] ⁺

```
digraph "Violacein_Fragmentation" {
  graph [splines=ortho, nodesep=0.4];
  node [shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", fontname="Arial", fontsize=10];
  edge [fontname="Arial", fontsize=9, color="#5F6368"];

parent [label="Violacein\n[M+H]*\nm/z 344.1"];

frag1 [label="Loss of H20\n[C20H12N302]*\nm/z 326.1"];
  frag2 [label="Loss of C0\n[C10H14N302]*\nm/z 314.1"];
  frag3 [label="Further Fragmentation\n(e.g., loss of another C0)\nm/z 286.1"];

parent -> frag1 [label="-18 Da"];
  parent -> frag2 [label="-28 Da"];
  frag2 -> frag3;
}
```

Caption: Proposed MS/MS fragmentation pathway of violacein.



Methodological & Application

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Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the characterization of **violacein**. The detailed protocols and data presented in this application note serve as a valuable resource for researchers involved in the isolation, identification, and development of this promising natural product. The provided spectral data can be used as a reference for the confirmation of **violacein** in various experimental settings.

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